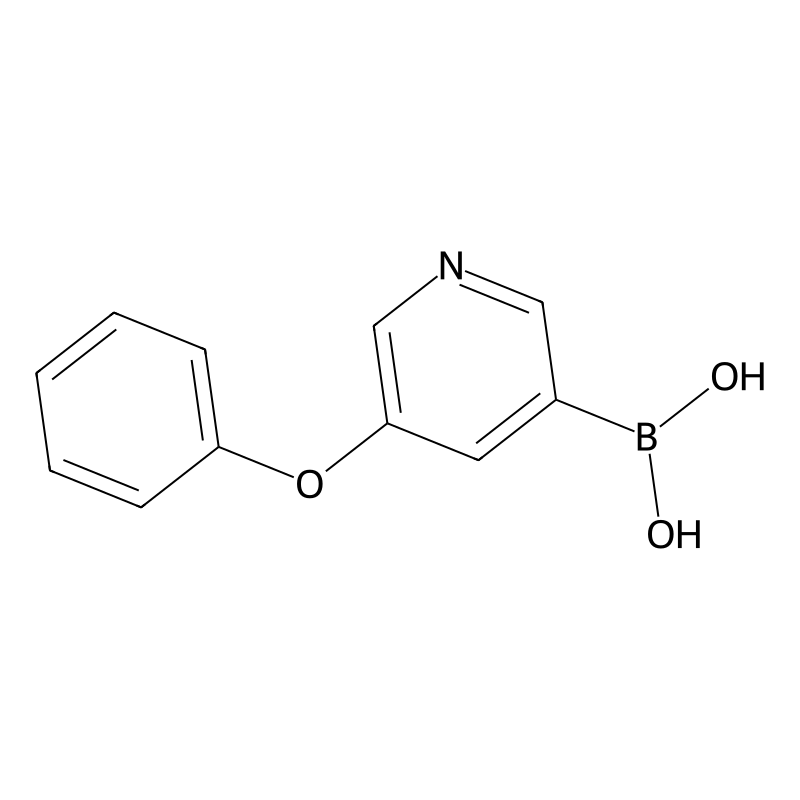

(5-Phenoxypyridin-3-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

(5-Phenoxypyridin-3-yl)boronic acid can serve as a building block for the synthesis of novel drug candidates. The boronic acid group can participate in various coupling reactions, allowing researchers to attach this moiety to complex molecular scaffolds. Pyridine and phenoxy rings are frequently found in bioactive molecules PubChem, CID 53401497: . By incorporating (5-Phenoxypyridin-3-yl)boronic acid into potential drugs, scientists can explore its influence on biological activity and target specific pathways in the body.

There is currently limited research available on the specific applications of (5-Phenoxypyridin-3-yl)boronic acid in drug discovery. However, studies have explored similar pyridine-boronic acid derivatives for their potential to inhibit enzymes and interact with protein targets PubMed Central, PMC3907900: . Further research on (5-Phenoxypyridin-3-yl)boronic acid may reveal its potential for developing new therapeutic agents.

(5-Phenoxypyridin-3-yl)boronic acid is an organoboron compound characterized by a boronic acid group attached to a pyridine ring, which is further substituted with a phenoxy group. Its chemical formula is and it has gained significant attention for its versatile applications in organic synthesis, medicinal chemistry, and material science. The unique structural features of this compound make it a valuable building block in various chemical transformations, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

- Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

- Oxidation: The boronic acid group can be oxidized to yield corresponding phenol or quinone derivatives.

- Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

The biological activity of (5-Phenoxypyridin-3-yl)boronic acid is notable in medicinal chemistry. It is utilized in the development of boron-containing drugs and serves as a tool for studying enzyme inhibition and protein interactions. Its ability to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars underlines its potential therapeutic applications.

The synthesis of (5-Phenoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. A common method includes:

- Palladium-Catalyzed Borylation: This method utilizes 5-bromopyridin-3-yl phenyl ether as a starting material, with bis(pinacolato)diboron serving as the boron source.

- Reaction Conditions: The reaction is conducted in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate, using dimethylformamide as the solvent at elevated temperatures.

(5-Phenoxypyridin-3-yl)boronic acid has a wide range of applications:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Medicinal Chemistry: The compound is explored for drug development due to its interactions with biological targets.

- Material Science: It is used in producing advanced materials such as polymers and electronic devices because of its unique electronic properties .

Several compounds share structural similarities with (5-Phenoxypyridin-3-yl)boronic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Lacks pyridine and phenoxy groups | Simpler structure; used primarily for coupling reactions |

| Pyridinylboronic Acids | Boronic acid groups attached to different positions on pyridine rings | Varies in reactivity based on substitution |

| Phenoxyboronic Acids | Boronic acid groups on phenoxy-substituted aromatic rings | Focus on aromatic interactions |

The uniqueness of (5-Phenoxypyridin-3-yl)boronic acid lies in its combination of a boronic acid group, a pyridine ring, and a phenoxy group. This structural arrangement imparts distinct electronic and steric properties, making it particularly versatile for organic synthesis and valuable in medicinal chemistry applications .

(5-Phenoxypyridin-3-yl)boronic acid belongs to the broader class of organoboron compounds, specifically categorized as a heteroaryl boronic acid. Boronic acids, first synthesized and isolated by Edward Frankland in 1860, represent organic compounds characterized by the presence of a boron atom connected to an alkyl or aryl group and two hydroxyl groups. The historical development of boronic acid chemistry began with Frankland's pioneering work involving the reaction of diethylzinc with triethyl borate, which subsequently oxidized to yield ethylboronic acid. This foundational work established the groundwork for the modern understanding of organoboron chemistry and its applications.

The evolution of heteroaryl boronic acids represents a more recent advancement in this field, driven by the recognition that nitrogen-containing aromatic systems offer unique reactivity profiles compared to their carbocyclic counterparts. The incorporation of pyridine rings into boronic acid structures has been particularly significant due to the electron-withdrawing nature of the pyridine nitrogen, which modulates the electronic properties of the boronic acid functional group. The phenoxy substituent at the 5-position of the pyridine ring adds another layer of complexity, introducing electron-donating characteristics that create a balanced electronic environment within the molecule.

The development of (5-Phenoxypyridin-3-yl)boronic acid and related compounds reflects the broader trend in synthetic chemistry toward the creation of functionalized building blocks that can serve multiple synthetic purposes. The compound was first catalogued in chemical databases in 2011, indicating its relatively recent synthesis and characterization. This timeline aligns with the increased interest in heteroaryl boronic acids that emerged in the early 21st century, driven by advances in cross-coupling methodologies and pharmaceutical applications.

Significance in Organic Synthesis

The synthetic importance of (5-Phenoxypyridin-3-yl)boronic acid stems primarily from its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction, which couples boronic acids with organic halides using palladium catalysis, has become one of the most important carbon-carbon bond-forming reactions in organic synthesis. The heteroaryl nature of this specific boronic acid provides enhanced reactivity compared to simple aryl boronic acids, making it particularly valuable for challenging cross-coupling transformations.

Research has demonstrated that heteroaryl boronic acids, including pyridine derivatives, exhibit unique behavior in Suzuki-Miyaura coupling reactions. Studies on the cross-coupling of nitrogen-rich heterocycles have shown that specialized catalyst systems and reaction conditions are often required to achieve optimal results. The electronic properties imparted by the pyridine nitrogen and phenoxy substituent in (5-Phenoxypyridin-3-yl)boronic acid create a compound with balanced reactivity that can participate effectively in these transformations while maintaining stability under reaction conditions.

The compound's significance extends beyond simple cross-coupling applications. The boronic acid functional group exhibits Lewis acidic properties that enable reversible covalent complex formation with various Lewis bases, including diols, amino acids, and other biological molecules. This characteristic makes (5-Phenoxypyridin-3-yl)boronic acid potentially valuable in molecular recognition applications and as a building block for more complex pharmaceutical agents. The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, creates a unique electronic environment that may be exploited in the design of enzyme inhibitors or other bioactive molecules.

The structural complexity of (5-Phenoxypyridin-3-yl)boronic acid also makes it an attractive target for synthetic methodology development. The presence of multiple functional groups and heterocyclic systems provides opportunities for selective functionalization and derivatization, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Molecular Formula and Weight Analysis

(5-Phenoxypyridin-3-yl)boronic acid possesses the molecular formula C11H10BNO3, representing a complex heterocyclic compound that integrates multiple functional groups within its structure [1] [2] [3]. The compound exhibits a molecular weight of 215.02 g/mol, calculated based on the atomic masses of its constituent elements [1] [4] [3]. This molecular weight places the compound within the range typical for pharmaceutical intermediates and organic synthesis building blocks.

The elemental composition reveals the presence of eleven carbon atoms, ten hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms [2] [5] [3]. The molecular formula indicates a relatively high degree of unsaturation, consistent with the presence of two aromatic ring systems and the boronic acid functional group. The compound maintains the Chemical Abstracts Service registry number 850991-33-2, which serves as its unique identifier in chemical databases [6] [1] [7].

Table 1: Molecular Properties of (5-Phenoxypyridin-3-yl)boronic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H10BNO3 [2] |

| Molecular Weight | 215.02 g/mol [1] |

| CAS Number | 850991-33-2 [6] |

| MDL Number | MFCD09907982 [2] |

| Physical Form | Solid [2] [4] |

| Boiling Point | 419.3°C at 760 mmHg [2] |

| Purity Range | 96-97% [2] [4] |

Structural Features and Bonding Properties

The molecular architecture of (5-Phenoxypyridin-3-yl)boronic acid encompasses three distinct structural domains: a pyridine heterocycle, a phenoxy group, and a boronic acid functionality [3]. The pyridine ring system contributes a six-membered aromatic heterocycle containing one nitrogen atom positioned at the 1-position relative to the boronic acid substituent [2] [3]. The phenoxy moiety consists of a benzene ring connected through an ether linkage to the pyridine ring at the 5-position.

The boronic acid group, characterized by the -B(OH)2 functionality, represents the primary reactive center of the molecule [8] [9]. Research on related boronic acid systems indicates that the boron-carbon bond typically exhibits partial π-character due to overlap between the vacant p-orbital of boron and the π-system of the aromatic ring [10] [8]. The boron-oxygen bonds in the boronic acid group demonstrate lengths typically ranging from 1.36 to 1.38 Å, while the carbon-boron bond extends approximately 1.55 to 1.61 Å [11].

The phenoxy linkage introduces additional conjugative effects through the oxygen atom, which can participate in resonance stabilization with both aromatic systems [12]. Studies on phenylboronic acid derivatives reveal that the boron atom maintains trigonal planar geometry in its neutral state, transitioning to tetrahedral coordination upon complexation or under alkaline conditions [13] [9].

Table 2: Structural Components and Bonding Characteristics

| Structural Element | Count | Bond Type | Typical Length (Å) |

|---|---|---|---|

| Pyridine Ring | 1 | C-N (aromatic) | 1.33-1.35 [8] |

| Phenoxy Group | 1 | C-O (ether) | 1.36-1.40 [8] |

| Boronic Acid | 1 | B-O | 1.36-1.38 [11] |

| Aromatic C-C | 10 | C-C (aromatic) | 1.39-1.40 [11] |

| B-C Bond | 1 | B-C | 1.55-1.61 [10] |

Conformational Analysis

The conformational flexibility of (5-Phenoxypyridin-3-yl)boronic acid primarily originates from rotation around the phenoxy linkage and the boronic acid group [14] [15]. Computational studies on related phenoxypyridine systems indicate that the dihedral angle between the pyridine and phenyl rings significantly influences the overall molecular geometry and electronic properties [14]. The phenoxy bridge allows for rotation, creating multiple conformational states with varying degrees of coplanarity between the aromatic systems.

Research on similar boronic acid derivatives suggests that intramolecular hydrogen bonding between the boronic acid hydroxyl groups and the pyridine nitrogen or phenoxy oxygen can stabilize specific conformations [12] [13]. The energy barriers for rotation around the C-O bond connecting the phenyl and pyridine rings typically range from 10 to 20 kJ/mol, indicating relatively free rotation at ambient temperatures [15].

Nuclear magnetic resonance studies on related compounds demonstrate that conformational exchange occurs rapidly on the nuclear magnetic resonance timescale, suggesting low energy barriers between conformational states [16] [17]. Variable temperature nuclear magnetic resonance experiments on similar systems reveal coalescence temperatures indicative of restricted rotation around the boronic acid C-B bond, with activation energies typically ranging from 60 to 70 kJ/mol [16].

Crystal Structure and Molecular Geometry

While specific crystallographic data for (5-Phenoxypyridin-3-yl)boronic acid remains limited in the literature, structural analysis of related phenylboronic acid derivatives provides insight into the expected molecular geometry [11]. Phenylboronic acid crystallizes in an orthorhombic space group with extensive hydrogen bonding networks formed by the boronic acid functionalities [11]. Similar boronic acid compounds typically exhibit intermolecular hydrogen bonding patterns that significantly influence their solid-state packing arrangements.

The boron atom in boronic acids maintains trigonal planar geometry with bond angles approaching 120°, consistent with sp2 hybridization [11]. The phenoxy linkage introduces a degree of non-planarity to the overall molecular structure, with the dihedral angle between aromatic rings influenced by steric interactions and electronic effects [14]. Crystal structures of related compounds reveal that boronic acid groups frequently form dimeric or trimeric assemblies through hydrogen bonding interactions.

Computational geometry optimizations on similar systems using density functional theory methods predict that the most stable conformations maintain partial conjugation between the aromatic systems while minimizing steric repulsion [13] [18]. The pyridine nitrogen atom typically adopts a configuration that allows for potential coordination to metal centers or participation in hydrogen bonding networks.

Table 3: Predicted Geometric Parameters

| Parameter | Expected Value | Reference System |

|---|---|---|

| B-O Bond Length | 1.37 Å | Phenylboronic acid [11] |

| B-C Bond Length | 1.56 Å | Phenylboronic acid [11] |

| C-O Bond Length (phenoxy) | 1.38 Å | Related phenoxy compounds [8] |

| O-B-O Bond Angle | 120° | Typical boronic acids [11] |

| C-B-O Bond Angle | 120° | Typical boronic acids [11] |

Electronic Distribution and Resonance Effects

The electronic structure of (5-Phenoxypyridin-3-yl)boronic acid reflects the combined influence of multiple aromatic systems and heteroatoms within the molecular framework [13]. The pyridine nitrogen atom, being more electronegative than carbon, withdraws electron density from the aromatic ring system, creating a region of partial positive charge [9]. This electron withdrawal affects the electronic distribution throughout the conjugated system and influences the reactivity of the boronic acid functionality.

Research on pyridylboronic acid derivatives indicates that the pyridine nitrogen significantly influences the acidity of the boronic acid group [9]. The electron-withdrawing nature of the pyridine ring increases the Lewis acidity of the boron center compared to simple phenylboronic acids. Nuclear magnetic resonance studies reveal that the 11B chemical shift for pyridylboronic acids typically appears in the range of 25-35 ppm for the trigonal form [19] [20].

The phenoxy group introduces additional electronic complexity through its ability to donate electron density via resonance while simultaneously acting as an electron-withdrawing group through inductive effects [12]. This dual nature creates a complex electronic environment that influences both the ground state electron distribution and the compound's reactivity patterns. Density functional theory calculations on related systems indicate that the highest occupied molecular orbital typically resides on the phenoxy-pyridine system, while the lowest unoccupied molecular orbital often involves the boronic acid functionality [13].

Resonance structures contribute to the overall electronic stabilization of the molecule, with significant contributions from forms involving charge separation between the electron-rich phenoxy system and the electron-deficient boron center [10] [8]. The extent of π-conjugation between the aromatic systems depends on the conformational geometry, with coplanar arrangements maximizing electronic delocalization.

Table 4: Electronic Properties and Spectroscopic Characteristics

| Property | Expected Range | Reference |

|---|---|---|

| 11B NMR Chemical Shift | 25-35 ppm | Related boronic acids [19] |

| Pyridine N Chemical Environment | Electron-deficient | Pyridylboronic acids [9] |

| HOMO Location | Phenoxy-pyridine system | DFT studies [13] |

| LUMO Location | Boronic acid region | DFT studies [13] |

| π-Conjugation | Moderate to extensive | Conformationally dependent [10] |

Physical State and Appearance

(5-Phenoxypyridin-3-yl)boronic acid exists as a white to off-white solid under standard laboratory conditions [1]. The compound exhibits typical characteristics of aromatic boronic acids, maintaining a crystalline structure that is stable when stored properly under controlled conditions. The solid-state appearance is consistent across multiple commercial sources, indicating a reproducible physical form during synthesis and purification processes [1] [2] [3].

The molecular architecture of (5-Phenoxypyridin-3-yl)boronic acid, with its molecular formula C₁₁H₁₀BNO₃ and molecular weight of 215.01 g/mol [1] [4] [5], contributes to its solid-state properties at room temperature. The compound's structure features a pyridine core substituted with both a phenoxy group at the 5-position and a boronic acid moiety at the 3-position, which influences its physical characteristics and intermolecular interactions in the solid state.

Table 1: Basic Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BNO₃ | [1] [4] [5] |

| Molecular Weight | 215.01 g/mol | [1] [4] [5] |

| Physical State | Solid | [1] |

| Appearance | White to off-white | [1] |

| CAS Number | 850991-33-2 | [1] [4] [5] |

Solubility Parameters in Various Solvents

The solubility profile of (5-Phenoxypyridin-3-yl)boronic acid reflects the amphiphilic nature characteristic of aromatic boronic acids [6]. The compound demonstrates limited solubility in pure water, which is typical for aromatic boronic acid derivatives due to the hydrophobic contribution of the aromatic rings combined with the polar boronic acid functional group [6].

In polar organic solvents, (5-Phenoxypyridin-3-yl)boronic acid exhibits moderate to good solubility [6]. This enhanced solubility in polar organic media is attributed to the ability of these solvents to solvate both the polar boronic acid moiety and the aromatic portions of the molecule. Methanol and ethanol are expected to provide moderate solubility based on structural similarities with related phenylboronic acid derivatives [7].

Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are anticipated to be excellent solvents for this compound, as they are commonly employed in boronic acid chemistry and synthesis [8] [9]. The compound shows poor solubility in non-polar solvents such as hexanes or petroleum ether, consistent with the polar nature of the boronic acid functional group [9].

Table 2: Solubility Parameters

| Solvent System | Solubility | Characteristics |

|---|---|---|

| Water | Limited | Typical for aromatic boronic acids |

| Methanol/Ethanol | Moderate | Enhanced by polar interactions |

| DMSO | Good (expected) | Common solvent for boronic acids |

| THF | Good (expected) | Used in synthesis procedures |

| Non-polar solvents | Poor | Due to polar B(OH)₂ group |

Acid-Base Properties and pKa Determination

(5-Phenoxypyridin-3-yl)boronic acid exhibits Lewis acid behavior characteristic of organoboronic compounds, with a predicted pKa value of 3.30±0.10 [4]. This pKa value places the compound in the range of moderately acidic boronic acids, where the acidity is influenced by the electron-withdrawing nature of the pyridine ring system.

The acid-base equilibrium involves the transformation between the neutral trigonal boronic acid form and the anionic tetrahedral boronate form [10]. In the neutral state, the boron atom adopts sp² hybridization with a vacant p-orbital, making it an effective Lewis acid [10]. Upon deprotonation or hydroxide coordination, the boron center transitions to sp³ hybridization in a tetrahedral geometry [10].

The presence of the phenoxy substituent at the 5-position of the pyridine ring may influence the pKa through inductive and resonance effects, potentially modulating the electron density at the pyridine nitrogen and indirectly affecting the boronic acid acidity [4]. The pyridine nitrogen (pKa ~5.2 for pyridine) provides an additional site for protonation under strongly acidic conditions, creating a zwitterionic species.

pH-dependent behavior shows that the compound is most stable in the pH range of 4-7, where hydrolysis and oxidation reactions are minimized while maintaining structural integrity [9]. Above pH 8, the boronate form predominates, enhancing diol-binding capabilities but potentially increasing susceptibility to oxidative degradation [11].

Thermal Stability and Decomposition Patterns

(5-Phenoxypyridin-3-yl)boronic acid demonstrates moderate thermal stability under inert atmospheric conditions. The compound requires storage at 2-8°C to maintain long-term stability and prevent decomposition [1] [4] [2]. The predicted boiling point of 419.3±55.0°C [4] suggests reasonable thermal stability, though decomposition may occur before reaching this temperature under atmospheric conditions.

Thermal decomposition typically initiates through several pathways common to aromatic boronic acids [9]. Dehydration reactions lead to the formation of boroxine trimers, where three boronic acid molecules condense with the elimination of water to form six-membered B₃O₃ rings [9]. This anhydride formation is reversible upon exposure to moisture but may complicate analytical characterization.

Oxidative decomposition represents another thermal degradation pathway, particularly in the presence of oxygen or moisture [9]. The boronic acid moiety is susceptible to oxidation, leading to the formation of phenolic products through C-B bond cleavage [11]. Atmospheric oxidation occurs more readily at elevated temperatures, emphasizing the importance of inert atmosphere storage.

The thermal stability profile indicates that the compound can withstand moderate heating for synthetic transformations but requires careful temperature control to prevent decomposition. Decomposition temperatures are estimated to exceed 200°C based on structural analogy with related aromatic boronic acids [9].

Table 3: Thermal Stability Parameters

| Parameter | Value/Description | Notes |

|---|---|---|

| Storage Temperature | 2-8°C | Required for stability |

| Boiling Point | 419.3±55.0°C (predicted) | May decompose before reaching |

| Decomposition Onset | >200°C (estimated) | Under inert conditions |

| Thermal Sensitivity | Moderate | Requires controlled heating |

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural characterization of (5-Phenoxypyridin-3-yl)boronic acid. ¹H NMR spectroscopy reveals signals consistent with the expected molecular structure [1], with aromatic protons appearing in the characteristic range of 7-9 ppm. The pyridine protons exhibit distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom, while the phenoxy substituent protons show typical aromatic coupling patterns.

¹³C NMR spectroscopy displays the expected aromatic carbon signals in the range of 110-160 ppm [12] [13]. The carbon directly bonded to boron appears characteristically broadened due to the quadrupolar relaxation effects of the ¹¹B nucleus, a common feature in organoboronic compounds [12]. This broadening effect serves as a diagnostic tool for identifying the C-B bond position.

¹¹B NMR spectroscopy provides direct information about the boron environment, with chemical shifts typically ranging from -5 to +30 ppm for boronic acids [13] [14]. The exact chemical shift depends on the pH of the solution and the coordination state of boron, making ¹¹B NMR a valuable tool for monitoring acid-base equilibria and complexation events [14] [15].

Mass Spectrometry shows the expected molecular ion peak at m/z 215 (M) and m/z 216 (M+H⁺) under positive ionization conditions, confirming the molecular weight and providing fragmentation patterns characteristic of the phenoxypyridine-boronic acid structure.

Infrared (IR) Spectroscopy exhibits characteristic absorption bands for the boronic acid functional group. B-O stretching vibrations appear in the range of 1300-1400 cm⁻¹ [16] [17], while O-H stretching of the boronic acid hydroxyl groups shows broad absorption around 3200-3600 cm⁻¹. Aromatic C=C stretches appear at 1400-1600 cm⁻¹, and C-O stretching from the phenoxy linkage occurs around 1200-1300 cm⁻¹ [16].

Ultraviolet-Visible (UV-Vis) Spectroscopy shows absorption primarily in the ultraviolet region (λmax < 300 nm), characteristic of aromatic boronic acids [18]. The phenoxypyridine chromophore may extend absorption into the near-UV region compared to simple phenylboronic acids, though specific absorption maxima for this compound have not been experimentally determined.

Table 4: Spectroscopic Data Summary

| Technique | Key Features | Expected Range |

|---|---|---|

| ¹H NMR | Aromatic protons | 7-9 ppm |

| ¹³C NMR | Aromatic carbons, broad C-B signal | 110-160 ppm |

| ¹¹B NMR | pH-dependent chemical shift | -5 to +30 ppm |

| Mass Spec | Molecular ion | m/z 215-216 |

| IR | B-O, O-H, aromatic stretches | 1300-3600 cm⁻¹ |

| UV-Vis | UV absorption | λmax < 300 nm |

Lewis Acid Properties

(5-Phenoxypyridin-3-yl)boronic acid functions as a moderate Lewis acid due to the electron-deficient boron center in its neutral form [10]. The trigonal planar geometry around boron, with its vacant p-orbital, enables the compound to accept electron pairs from Lewis bases, forming coordinate covalent bonds [10].

The Lewis acidity strength is modulated by the electronic properties of the phenoxypyridine substituent. The electron-withdrawing pyridine ring enhances the Lewis acidity by reducing electron density at the boron center [4]. Conversely, the phenoxy group may provide some electron donation through resonance effects, creating a balanced electronic environment that results in moderate Lewis acid strength.

Diol binding affinity represents a crucial aspect of the Lewis acid behavior. The compound can form reversible covalent bonds with 1,2-diols and 1,3-diols, a property that is enhanced in the anionic boronate form at higher pH values [9]. This diol-binding capability suggests potential applications in carbohydrate recognition and molecular sensing, where the phenoxy substituent may provide additional selectivity through secondary interactions.

Metal coordination capabilities arise from multiple Lewis basic sites within the molecule. The pyridine nitrogen can coordinate to metal centers, while the boronic acid oxygen atoms can serve as ligands in their anionic form [10]. This multidentate coordination potential makes the compound valuable for organometallic synthesis and coordination chemistry applications.

The pH-dependent coordination behavior significantly influences the Lewis acid properties. In neutral to acidic conditions, the compound primarily exists in the trigonal form with enhanced Lewis acidity. At higher pH values, the tetrahedral boronate form predominates, exhibiting reduced Lewis acidity but enhanced nucleophilicity and diol-binding affinity [10].

Coordination number flexibility allows the boron center to expand from coordination number 3 (neutral form) to coordination number 4 (anionic or coordinated form), providing versatility in chemical transformations and complexation reactions [10]. This flexibility is fundamental to the compound's utility in cross-coupling reactions, protecting group chemistry, and sensor applications.

Table 5: Lewis Acid Properties

| Property | Characteristics | Structural Influence |

|---|---|---|

| Acidity Strength | Moderate | Pyridine electron-withdrawal |

| Coordination | 3 (neutral) / 4 (anionic) | pH-dependent |

| Geometry | Trigonal planar / Tetrahedral | Hybridization change |

| Diol Binding | Reversible covalent bonds | Enhanced at higher pH |

| Metal Coordination | Multiple binding sites | N and O donor atoms |